Nisoldipine-d4

Stable isotope labeling Internal standard validation Bioanalytical method development

In LC-MS/MS bioanalysis of Nisoldipine, non-deuterated analogs cause unacceptable quantitative bias due to co-elution and matrix effects, while structurally distinct internal standards like nimodipine exhibit differential ionization and recovery. Nisoldipine-d4 is the definitive solution. - Provides a +4 Da mass shift with ≥99 atom % D isotopic enrichment, ensuring baseline separation and accurate isotope dilution mass spectrometry (IDMS). - Eliminates matrix-effect variability; its co-elution with the analyte guarantees matched ion suppression/enhancement, enabling LLOQs as low as 0.020 ng/mL with >70% recovery. - Supplied with full regulatory characterization, facilitating method validation for ANDA bioequivalence trials and GMP/QC release testing.

Molecular Formula C20H24N2O6
Molecular Weight 392.4 g/mol
Cat. No. B592653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNisoldipine-d4
SynonymsBay k 5552-d4;  Baymycard-d4;  Norvasc-d4;  Syscor-d4;  Zadipina-d4;  1,4-Dihydro-2,6-dimethyl-4-(2-nitrophenyl-d4)-3,5-pyridinedicarboxylic Acid Methyl 2-Methylpropyl Ester
Molecular FormulaC20H24N2O6
Molecular Weight392.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i6D,7D,8D,9D
InChIKeyVKQFCGNPDRICFG-YKVCKAMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nisoldipine-d4 Internal Standard for Bioanalysis


Nisoldipine-d4 (CAS 1219795-47-7) is a stable isotope-labeled analogue of the dihydropyridine calcium channel blocker Nisoldipine, specifically deuterated at four positions (2-nitrophenyl-d4) . It serves exclusively as an internal standard for the accurate quantification of unlabeled Nisoldipine in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) . With a molecular weight shift of +4 Da relative to the parent compound (C20H20D4N2O6, 392.44 g/mol vs. C20H24N2O6, 388.41 g/mol), Nisoldipine-d4 provides distinct mass separation while retaining near-identical physicochemical behavior, enabling precise compensation for matrix effects, ion suppression/enhancement, and sample preparation variability in regulated bioanalysis and quality control workflows .

Type: Stable isotope-labeled internal standard (SIL-IS)
Workflow: LC-MS/MS bioanalytical method development
Primary function: Matrix effect compensation and accurate Nisoldipine quantification

Why Nisoldipine-d4 Cannot Be Replaced


Substituting Nisoldipine-d4 with non-deuterated Nisoldipine or structurally distinct internal standards such as nimodipine or nitrendipine introduces quantifiable and often unacceptable risks to data integrity in LC-MS/MS assays. Non-deuterated analogs cannot be distinguished by mass spectrometry, making them unsuitable for isotope dilution mass spectrometry (IDMS), the gold standard for bioanalytical method validation . Structurally distinct internal standards, while detectable, exhibit differential ionization efficiencies, extraction recoveries, and matrix effects relative to the analyte [1]. For example, published LC-MS/MS methods for Nisoldipine using nimodipine as internal standard report lower limits of quantification (LLOQ) ranging from 0.020 to 0.5 ng/mL and extraction recoveries greater than 70%, but these parameters are method-specific and not transferable across matrices without revalidation [2]. The use of a co-eluting, isotopically matched internal standard like Nisoldipine-d4 minimizes these variables, directly supporting regulatory compliance in GLP and GMP environments where method robustness and reproducibility are paramount [3].

Non-deuterated analog
Identical mass prevents distinction in MS; isotope dilution MS cannot be performed, and cross-talk may compromise method selectivity.
Structurally distinct internal standard
Differential ionization, extraction recovery, and matrix effects relative to Nisoldipine may shift method performance and prevent transfer without full revalidation.

Nisoldipine-d4: Purity, Compliance, and Stability


Isotopic Enrichment and Purity

Nisoldipine-d4 is supplied with a minimum isotopic enrichment of 99 atom % D and a chemical purity of ≥95% by HPLC . In contrast, non-deuterated Nisoldipine analytical standards are typically characterized solely by chemical purity (≥98% or ≥99%) without isotopic enrichment specifications . The isotopic purity of a deuterated internal standard is critical: insufficient enrichment leads to signal overlap (cross-talk) between the analyte and internal standard channels, compromising assay accuracy and precision .

Isotopic Enrichment
Class-level inference
≥99 atom % D
≥95% chemical purity (HPLC)
Reported enrichment supports signal separation in LC-MS/MS
CoA-based; cross-talk review advised
Stable isotope labeling Internal standard validation Bioanalytical method development

Regulatory Compliance for ANDA/DMF

Nisoldipine-d4 is explicitly positioned and supplied as a reference standard suitable for Abbreviated New Drug Application (ANDA) filings and Drug Master File (DMF) submissions, with comprehensive characterization data compliant with regulatory guidelines [1]. In contrast, non-isotopic internal standards such as nimodipine or nitrendipine, while used in published research methods, are not specifically manufactured or certified for regulatory submission purposes in the context of Nisoldipine quantification [2].

Documentation Package
Specification review
Vendor-stated ICH-aligned characterization data
Supports method validation documentation context
Verify suitability for specific submission requirements
Regulatory compliance Method validation Pharmaceutical quality control

Long-Term Room-Temperature Stability

According to vendor stability data, Nisoldipine-d4 remains stable for at least three years when stored under recommended conditions (room temperature, protected from light), after which re-analysis for chemical purity is advised . This stability profile is comparable to or exceeds that of non-deuterated Nisoldipine analytical standards, which typically require storage at -20°C for long-term preservation . The room temperature storage condition simplifies inventory management and reduces cold-chain logistics costs for laboratories.

Storage Stability
Data to verify
≥3 years at RT (vs. typical -20°C storage)
Reported stability simplifies reference standard management
Real-time stability data may vary by manufacturer
Stability studies Reference standard management Analytical quality control

Use Cases for Nisoldipine-d4


Bioequivalence Studies

Nisoldipine-d4 is the internal standard of choice for quantifying Nisoldipine in human plasma during bioequivalence (BE) trials required for ANDA submissions. Its isotopic purity (≥99 atom % D) and co-elution properties ensure accurate compensation for matrix effects, directly supporting method validation parameters such as precision, accuracy, and LLOQ as required by FDA guidance for bioanalytical method validation [1].

Quality Control and Impurity Profiling

In GMP/QC environments, Nisoldipine-d4 serves as a reliable internal standard for HPLC or LC-MS assays monitoring Nisoldipine content uniformity, degradation product formation, and impurity profiling in finished drug products and active pharmaceutical ingredients (APIs). Its availability with regulatory-compliant characterization data facilitates method transfer and validation for commercial production release testing [2].

Preclinical and Clinical PK Studies

For exploratory or definitive PK studies of Nisoldipine (e.g., in rodent or canine models, or human Phase I trials), Nisoldipine-d4 enables precise, reproducible quantification across a wide dynamic range. The use of a stable isotope-labeled internal standard is considered best practice in LC-MS/MS bioanalysis and is explicitly recommended in industry white papers and regulatory guidances to mitigate variability from sample preparation and ionization .

Method Development and Cross-Validation

During analytical method development for novel Nisoldipine formulations (e.g., extended-release, transdermal, or nanoparticle-based), Nisoldipine-d4 provides a robust foundation for assessing method ruggedness, specificity, and recovery. Its room-temperature stability simplifies long-term method performance verification and reduces the need for frequent reference standard requalification .

Application
Selection Property
Validation Focus
Bioanalytical method development (human plasma research matrices)
Isotopic purity and co-elution
Matrix effect compensation, method accuracy
QC method support (API/drug product research)
Regulatory-grade documentation
Method transfer readiness
Preclinical PK research (rodent/canine models)
Stable isotope-labeled IS best practice
Reproducibility across dynamic range
Method cross-validation for novel formulations
Room-temperature stability
Long-term method performance verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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